molecular formula C15H20O3 B016020 Terrecyclic acid A CAS No. 83058-94-0

Terrecyclic acid A

Cat. No.: B016020
CAS No.: 83058-94-0
M. Wt: 248.32 g/mol
InChI Key: SMAWCSOVJJHIOI-JNIYBQFBSA-N
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Description

Terrecyclic acid is a naturally occurring sesquiterpene featuring a distinctive tricyclic quadrane scaffold. This compound was first discovered in the mold Aspergillus terreus in 1978. Terrecyclic acid exhibits potent antimicrobial and anticancer activities, making it a subject of significant interest in scientific research .

Mechanism of Action

Target of Action

Terrecyclic Acid A, a sesquiterpene originally isolated from Aspergillus terreus , exhibits potent antimicrobial and anticancer activities . It is active against S. aureus, B. subtilis, and M. roseus . The primary targets of this compound are the cellular stress response pathways in tumor cells .

Mode of Action

This compound modulates multiple stress pathways in tumor cells that promote their survival . It induces a heat shock response, increases levels of reactive oxygen species (ROS), and inhibits NF-κB transcriptional activity . The presence of an α-methylene ketone moiety suggests that this compound may form adducts with sulfhydryl groups of proteins .

Biochemical Pathways

This compound is synthesized by a novel sesquiterpene synthase capable of generating β-terrecyclene possessing the quadrane scaffold . The structural complexity is generated by terpene cyclases (TCs) using linear oligo-isoprenoid diphosphate precursors including geranyl, farnesyl, geranylgeranyl, and geranylfarnesyl diphosphate . The TCs are capable of catalyzing the most complex multistep carbocation rearrangement in nature, in which the bonding, hybridization, and stereochemistry of the substrate’s carbon atoms are dramatically altered to accomplish the intriguing scaffolds .

Pharmacokinetics

The glutathione precursor n-acetyl-cysteine has been shown to protect tumor cells from the cytotoxic effects of this compound, whereas the glutathione-depleting agent buthionine sulfoximine enhances its activity . This suggests that the bioavailability and efficacy of this compound may be influenced by the cellular redox state.

Result of Action

This compound increases ROS levels in 3LL cells . It also exhibits concentration-dependent inhibition of cytokine-induced NF-κB transcriptional activity . These actions result in the modulation of multiple stress pathways in tumor cells, promoting their survival .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, the presence of glutathione, a cellular antioxidant, can protect cells from the cytotoxic effects of this compound . Additionally, the compound was originally isolated from Aspergillus terreus, a fungus inhabiting the rhizosphere of Opuntia versicolor of the Sonoran desert , suggesting that the compound’s production and action may be influenced by environmental factors such as the presence of other organisms and specific environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of terrecyclic acid involves a novel sesquiterpene synthase that generates β-terrecyclene, which possesses the quadrane scaffold. The process begins with the cyclization of farnesyl pyrophosphate (FPP) catalyzed by the enzyme TerA, followed by iterative oxidation by TerB to install hydroxyl and carboxylic acid groups .

Industrial Production Methods: Industrial production of terrecyclic acid is primarily achieved through fermentation processes using genetically modified strains of Aspergillus terreus. These strains are engineered to overexpress the genes responsible for the biosynthesis of terrecyclic acid, thereby increasing the yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Terrecyclic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, carboxylated, and substituted derivatives of terrecyclic acid .

Scientific Research Applications

Terrecyclic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Terrecyclic acid is unique due to its distinctive tricyclic quadrane scaffold and its potent antimicrobial and anticancer activities. Its biosynthetic pathway and chemical logic are also of significant interest to researchers .

Properties

IUPAC Name

(1S,5R,6R,9R)-11,11-dimethyl-2-methylidene-3-oxotricyclo[4.3.2.01,5]undecane-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-12(16)6-11-9-4-5-10(13(17)18)15(8,11)7-14(9,2)3/h9-11H,1,4-7H2,2-3H3,(H,17,18)/t9-,10+,11-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAWCSOVJJHIOI-JNIYBQFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC23C(CCC1C2CC(=O)C3=C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@]23[C@@H](CC[C@@H]1[C@H]2CC(=O)C3=C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83058-94-0
Record name Terrecyclic acid A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083058940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERRECYCLIC ACID A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3373G7D58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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